Filapixant

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for Filapixant are not extensively detailed in publicly available sources. it is known that the compound is developed through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Filapixant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Filapixant exerts its effects by selectively antagonizing the P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). By blocking this receptor, this compound reduces the hypersensitivity of sensory nerves, thereby alleviating symptoms of chronic cough . The molecular targets and pathways involved include the inhibition of ATP-induced activation of P2X3 receptors on sensory neurons .

Comparison with Similar Compounds

Filapixant is compared with other P2X3 receptor antagonists such as Gefapixant and Eliapixant:

Gefapixant: Another P2X3 receptor antagonist, Gefapixant has shown efficacy in treating chronic cough but is associated with taste disturbances.

Eliapixant: Similar to this compound, Eliapixant is a selective P2X3 receptor antagonist with fewer taste-related side effects compared to Gefapixant.

This compound’s uniqueness lies in its high selectivity for the P2X3 receptor and its favorable safety profile, making it a promising candidate for treating refractory chronic cough .

Biological Activity

Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.

Key Findings from Clinical Trials

- Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.

- Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.

- Results :

- At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.

- Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.

- The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .

| Dose (mg) | Reduction in Cough Frequency (%) | Cough Severity Reduction (mm) | Taste Disturbance (%) |

|---|---|---|---|

| 20 | Not significant | Not significant | 4 |

| 80 | 17 | 8 | 13 |

| 150 | Not reported | Not reported | 43 |

| 250 | 37 | 21 | 57 |

Comparative Analysis with Other P2X3 Antagonists

This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.

Efficacy Comparison

- This compound demonstrated a competitive efficacy profile among P2X3 antagonists:

- Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.

| Antagonist | ED50 (mg/d) | Cough Frequency Reduction (%) | Taste Disturbance (%) |

|---|---|---|---|

| Gefapixant | 90.7 | 28.1 | High |

| This compound | N/A | Up to 37 | Moderate |

| Camlipixant | N/A | Moderate | Low |

Case Studies

In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:

- A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.

- Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.

Properties

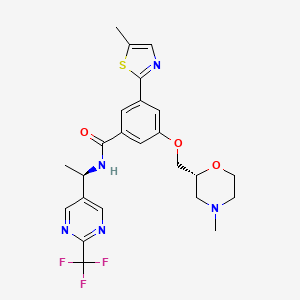

IUPAC Name |

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROBUJILSMBILX-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948232-63-0 | |

| Record name | Filapixant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.